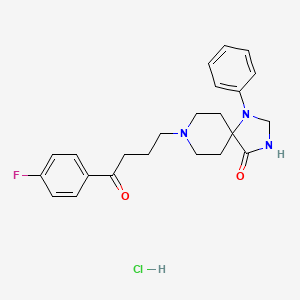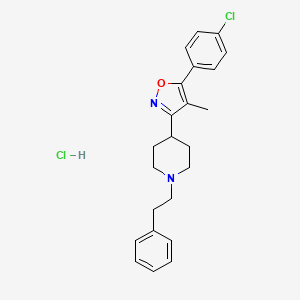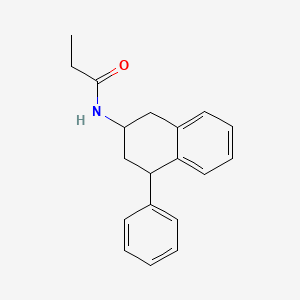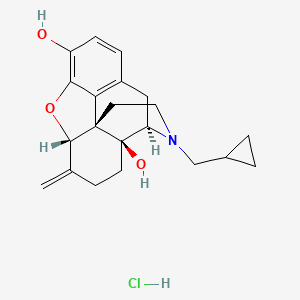
纳美芬盐酸盐
描述
科学研究应用
Nalmefene hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on opioid receptors and its potential use in treating opioid addiction.
Medicine: Used clinically to reverse opioid overdose and to reduce alcohol consumption in patients with alcohol dependence
作用机制
盐酸纳美芬通过与大脑中的阿片类受体结合发挥作用。 它在 μ-阿片受体和 δ-阿片受体处起拮抗剂作用,在 κ-阿片受体处起部分激动剂作用 . 通过阻断这些受体,盐酸纳美芬可以阻止阿片类药物的典型影响,例如欣快和呼吸抑制 . 这使得它在治疗阿片类药物过量和通过调节大脑中的奖赏通路来减少饮酒方面是有效的 .
生化分析
Biochemical Properties
Nalmefene hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the mu-opioid receptors in the brain, where it acts as a competitive antagonist. By binding to these receptors, nalmefene hydrochloride prevents the activation of the opioid signaling pathway, thereby inhibiting the effects of opioid agonists. Additionally, nalmefene hydrochloride has been shown to interact with other opioid receptors, including delta and kappa receptors, although its affinity for these receptors is lower .
Cellular Effects
Nalmefene hydrochloride exerts significant effects on various types of cells and cellular processes. In neuronal cells, it inhibits the opioid-induced suppression of neurotransmitter release, thereby restoring normal synaptic function. This action is particularly important in reversing the respiratory depression caused by opioid overdose. Nalmefene hydrochloride also influences cell signaling pathways by modulating the activity of G-protein-coupled receptors, leading to changes in intracellular cAMP levels and protein kinase activity. Furthermore, nalmefene hydrochloride has been shown to affect gene expression by altering the transcriptional activity of opioid-responsive genes .
Molecular Mechanism
The molecular mechanism of action of nalmefene hydrochloride involves its binding interactions with opioid receptors. As a competitive antagonist, nalmefene hydrochloride binds to the mu-opioid receptors with high affinity, preventing the binding of opioid agonists. This inhibition blocks the downstream signaling cascade, including the inhibition of adenylate cyclase, reduction in cAMP levels, and subsequent decrease in protein kinase A activity. Additionally, nalmefene hydrochloride may induce conformational changes in the receptor, further preventing its activation by opioid agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nalmefene hydrochloride have been observed to change over time. The stability of nalmefene hydrochloride is a critical factor, as it can degrade and form dimers, reducing its efficacy. Studies have shown that nalmefene hydrochloride is stable at room temperature for several hours, but prolonged exposure to light and higher temperatures can lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with nalmefene hydrochloride maintaining its antagonistic activity over extended periods .
Dosage Effects in Animal Models
The effects of nalmefene hydrochloride vary with different dosages in animal models. At low doses, nalmefene hydrochloride effectively reverses opioid-induced respiratory depression without causing significant adverse effects. At higher doses, nalmefene hydrochloride can induce withdrawal symptoms in opioid-dependent animals and may cause toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired antagonistic effect, and exceeding this dose can lead to adverse outcomes .
Metabolic Pathways
Nalmefene hydrochloride is extensively metabolized in the liver, primarily through conjugation with glucuronic acid. The resulting glucuronide metabolite is inactive and is excreted in the urine. Additionally, nalmefene hydrochloride undergoes N-dealkylation, producing a metabolite with minimal pharmacological activity. The metabolic pathways of nalmefene hydrochloride involve various enzymes, including UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, nalmefene hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. Nalmefene hydrochloride interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation in specific tissues are influenced by factors such as lipid solubility and protein binding affinity .
Subcellular Localization
Nalmefene hydrochloride exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the plasma membrane, where it interacts with opioid receptors. Additionally, nalmefene hydrochloride may be targeted to specific compartments or organelles through post-translational modifications or targeting signals. These localization mechanisms ensure that nalmefene hydrochloride exerts its antagonistic effects at the appropriate sites within the cell .
准备方法
合成路线和反应条件: 盐酸纳美芬是从纳洛酮开始的一系列化学反应合成的。 合成通常涉及:
起始原料: 纳洛酮
试剂: 二碘甲烷,碱(例如碳酸钾)
条件: 在适当的溶剂(例如二甲基甲酰胺)中回流
工业生产方法: 盐酸纳美芬的工业生产涉及优化反应条件,以确保高产率和纯度。 这包括控制试剂的浓度、反应温度以及重结晶等纯化步骤 . 此外,通过添加抗氧化剂和渗透压调节剂,可以增强最终产品的稳定性 .
化学反应分析
反应类型: 盐酸纳美芬会发生多种类型的化学反应,包括:
氧化: 使用过氧化氢等氧化剂,转化为纳美芬 N-氧化物。
还原: 使用硼氢化钠等还原剂,将纳美芬 N-氧化物还原回纳美芬。
取代: 使用溴等卤化剂在 6 位进行卤化。
常用试剂和条件:
氧化: 水性介质中的过氧化氢。
还原: 甲醇中的硼氢化钠。
取代: 氯仿等有机溶剂中的溴。
主要产物:
氧化: 纳美芬 N-氧化物
还原: 纳美芬
取代: 6-溴纳美芬
4. 科研应用
盐酸纳美芬具有广泛的科研应用:
相似化合物的比较
盐酸纳美芬与其他阿片类拮抗剂(如纳洛酮和纳曲酮)类似 . 它具有几个独特的特点:
更长的作用时间: 与纳洛酮相比,盐酸纳美芬具有更长的半衰期,使其更有效地用于长时间的阿片类药物逆转
改善的口服生物利用度: 与纳曲酮相比,盐酸纳美芬口服吸收更好.
降低的肝脏毒性: 与纳曲酮不同,盐酸纳美芬不表现出剂量依赖性的肝脏毒性.
类似化合物:
纳曲酮: 另一种用于阿片类药物和酒精依赖症的阿片类拮抗剂。
纳洛酮: 一种短效阿片类拮抗剂,主要用于紧急治疗阿片类药物过量。
属性
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWMRGWFQPSQLK-OPHZJPRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55096-26-9 (Parent) | |
| Record name | Nalmefene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70891705 | |
| Record name | Nalmefene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58895-64-0 | |
| Record name | Nalmefene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58895-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalmefene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalmefene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5a)-17-(Cyclopropylmethyl)-4,5-epoxy-6-methylene-morphinan-3,14-diol hydrochlo-ride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALMEFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K69QC05X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


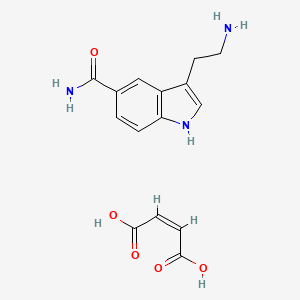
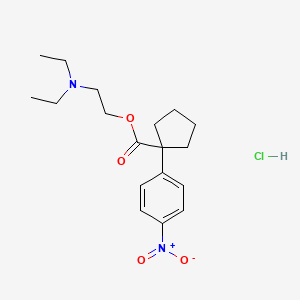
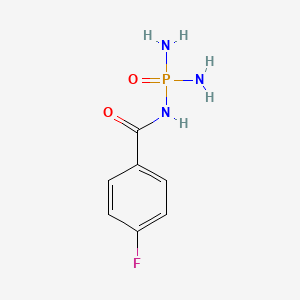
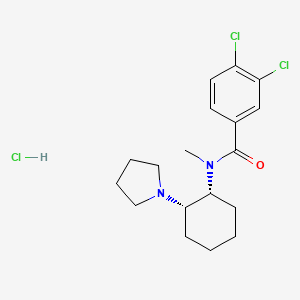
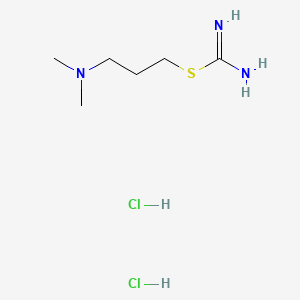


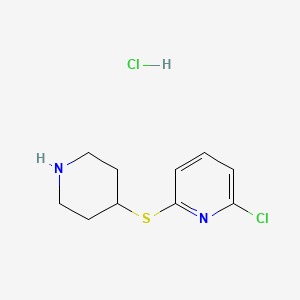

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)
